molecular formula C33H44O12 B1250847 tasumatrol F

tasumatrol F

Cat. No. B1250847
M. Wt: 632.7 g/mol
InChI Key: WYKZKHDIJKKRNQ-VEHPFIPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tasumatrol F is a taxane diterpenoid isolated from Taxus sumatrana and has been shown to exhibit antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is an acetate ester, a secondary alcohol, a benzoate ester, a tertiary alcohol and a taxane diterpenoid.

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

Tasumatrol F, along with other taxoids like tasumatrol B, has been studied for its analgesic and anti-inflammatory properties. Research on the bark extract of Taxus wallichiana Zucc. showed significant analgesic activity in models like the acetic acid-induced writhing model. Similarly, these compounds demonstrated significant anti-inflammatory activity, though they were less effective in the hot-plate test and in vitro lipoxygenase inhibitory assay (Qayum et al., 2012).

Anticancer Potential

Tasumatrol F has also been explored for its anticancer potential. A study isolating compounds from Taxus wallichiana, including tasumatrol F, found good cytotoxic activity against various cancer cell lines. These compounds were evaluated for their potential in inhibiting the cancer drug target protein EGFR tyrosine kinase enzyme (Qayum et al., 2019).

Novel Taxane Diterpenoids

Further exploration of Tasumatrol F has been done in studies focusing on novel taxane diterpenoids. These studies have isolated new compounds from Taiwanese Taxus sumatrana, contributing to the understanding of taxane diterpenoids' structures and potential therapeutic applications. Some of these compounds, including tasumatrol F, showed significant cytotoxicity against various human tumor cell lines (Shen et al., 2005).

properties

Product Name

tasumatrol F

Molecular Formula

C33H44O12

Molecular Weight

632.7 g/mol

IUPAC Name

[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,8-diacetyloxy-9-(acetyloxymethyl)-2,4,10-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-1,2,4,5,6,7,8,9,9a,10-decahydrobenzo[f]azulen-5-yl] benzoate

InChI

InChI=1S/C33H44O12/c1-16-22(37)14-33(31(5,6)41)25(16)27(38)29(45-30(40)20-11-9-8-10-12-20)32(7)24(44-19(4)36)13-23(43-18(3)35)21(15-42-17(2)34)26(32)28(33)39/h8-12,21-24,26-29,37-39,41H,13-15H2,1-7H3/t21-,22+,23+,24+,26+,27-,28+,29+,32-,33+/m1/s1

InChI Key

WYKZKHDIJKKRNQ-VEHPFIPQSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@H]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)O)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(C3C(C2(CC1O)C(C)(C)O)O)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O

synonyms

tasumatrol F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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